

What is Boc-phe-gly-ome and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boc-phe-gly-ome	
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An In-depth Technical Guide to Boc-phe-gly-ome

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: Definition and Chemical Identity

Boc-phe-gly-ome, systematically known as N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester, is a protected dipeptide derivative.[1] It consists of two amino acids, L-phenylalanine (Phe) and glycine (Gly), linked by a peptide bond.[2] The molecule is strategically modified at its termini to control reactivity during chemical synthesis. The N-terminus of the phenylalanine residue is protected by a tert-butoxycarbonyl (Boc) group, while the C-terminus of the glycine residue is protected as a methyl ester (OMe).[2]

This dual-protection strategy makes **Boc-phe-gly-ome** a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis.[2] The Boc group provides stable protection to the amino group under neutral and basic conditions but can be readily removed under specific acidic conditions, allowing for the controlled, sequential addition of further amino acids to build a longer peptide chain. Similarly, the methyl ester protects the carboxylic acid group, preventing it from participating in unwanted side reactions.

Its primary role is as an intermediate in the solution-phase or solid-phase synthesis of more complex peptides and peptidomimetics, which are widely investigated in drug discovery for potential therapeutic applications.



Physicochemical and Structural Data

Quantitative and structural data for **Boc-phe-gly-ome** are crucial for its application in experimental settings. The following table summarizes its key properties.

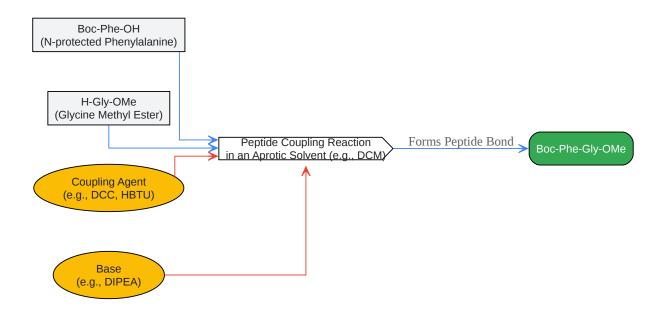
Property	Value	Source
IUPAC Name	methyl 2-[[(2S)-2-[(2- methylpropan-2- yl)oxycarbonylamino]-3- phenylpropanoyl]amino]acetat e	
Synonyms	N-Boc-phenylalanylglycine methyl ester, Boc-L- phenylalanyl-glycine methyl ester	
CAS Number	7625-57-2	
Molecular Formula	C17H24N2O5	
Molecular Weight	336.38 g/mol	
Canonical SMILES	CC(C) (C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC	
Isomeric SMILES	CC(C)(C)OC(=O)NINVALID- LINKC(=O)NCC(=O)OC	_
InChl Key	KRYDBLGWCUNDCJ- ZDUSSCGKSA-N	_
Storage	-20°C	_
XLogP3 (Computed)	1.9	_

Synthesis and Experimental Protocol



The synthesis of **Boc-phe-gly-ome** is a standard example of peptide bond formation, a fundamental reaction in medicinal chemistry and chemical biology. The process involves the coupling of an N-terminally protected amino acid (Boc-Phe-OH) with a C-terminally protected amino acid (H-Gly-OMe).

Logical Workflow for Synthesis



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Caption: Workflow for the synthesis of **Boc-phe-gly-ome** via peptide coupling.

Detailed Experimental Protocol: Carbodiimide-Mediated Synthesis

This protocol describes the synthesis of **Boc-phe-gly-ome** using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:



- Boc-L-Phe-OH (1.0 equivalent)
- Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.05 equivalents)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
- 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (1.05 equivalents)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- 1 M aqueous hydrochloric acid (HCl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reactant Preparation: In a round-bottom flask, dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Stir the solution at room temperature for 10 minutes.
- Activation: Cool the flask to 0°C in an ice bath. Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
- Amine Addition: In a separate flask, suspend H-Gly-OMe·HCl (1.05 eq) in DCM and add DIPEA (1.05 eq) to neutralize the hydrochloride salt, forming the free amine. Stir for 15 minutes.
- Coupling Reaction: Add the free amine solution from step 3 to the activated acid solution from step 2 at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).



Work-up:

- Filter the reaction mixture to remove the precipitated DCU.
- Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
- Dry the organic layer over anhydrous MgSO₄.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product is typically a solid or viscous oil. Purify the crude material via flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield pure **Boc-phe-gly-ome**.
- Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Applications in Research and Development

Boc-phe-gly-ome serves as a fundamental component in the synthesis of peptides for various research and therapeutic purposes.

- Peptide Synthesis: Its most direct application is as a dipeptide building block. Incorporating a
 pre-formed dipeptide can improve synthesis efficiency and help overcome challenges
 associated with difficult coupling sequences.
- Drug Development: Peptides and peptidomimetics synthesized using this intermediate are explored as potential therapeutic agents, including enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents.
- Bioconjugation: Derivatives of Boc-phe-gly-ome can be used in bioconjugation strategies to link peptides to other molecules, such as fluorescent dyes, labels, or drug payloads.

As it is a synthetic intermediate, **Boc-phe-gly-ome** itself does not possess a direct biological mechanism of action; its function is realized in the final peptide sequence it helps to create.



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References

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- To cite this document: BenchChem. [What is Boc-phe-gly-ome and its chemical structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630970#what-is-boc-phe-gly-ome-and-its-chemical-structure]

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